molecular formula C11H12BrNO4 B3021801 2-bromo-6-ethoxy-4-[(1E)-2-nitroprop-1-en-1-yl]phenol CAS No. 312510-61-5

2-bromo-6-ethoxy-4-[(1E)-2-nitroprop-1-en-1-yl]phenol

Cat. No.: B3021801
CAS No.: 312510-61-5
M. Wt: 302.12 g/mol
InChI Key: QBELTRFFIQGQOT-UHFFFAOYSA-N
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Description

2-bromo-6-ethoxy-4-[(1E)-2-nitroprop-1-en-1-yl]phenol is an organic compound with the molecular formula C11H12BrNO4. This compound is characterized by the presence of a bromine atom, an ethoxy group, and a nitroprop-1-en-1-yl group attached to a phenol ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-ethoxy-4-[(1E)-2-nitroprop-1-en-1-yl]phenol typically involves the following steps:

    Ethoxylation: The addition of an ethoxy group to the phenol ring.

    Nitroprop-1-en-1-ylation: The attachment of a nitroprop-1-en-1-yl group to the phenol ring.

These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in these reactions include bromine, ethyl alcohol, and nitropropene.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-6-ethoxy-4-[(1E)-2-nitroprop-1-en-1-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

2-bromo-6-ethoxy-4-[(1E)-2-nitroprop-1-en-1-yl]phenol is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-6-ethoxy-4-[(1E)-2-nitroprop-1-en-1-yl]phenol involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity, allowing it to bind to and modify proteins and enzymes. This interaction can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4-nitrophenol: Similar structure but lacks the ethoxy group.

    6-ethoxy-4-nitrophenol: Similar structure but lacks the bromine atom.

    4-[(1E)-2-nitroprop-1-en-1-yl]phenol: Similar structure but lacks both the bromine and ethoxy groups.

Uniqueness

2-bromo-6-ethoxy-4-[(1E)-2-nitroprop-1-en-1-yl]phenol is unique due to the combination of bromine, ethoxy, and nitroprop-1-en-1-yl groups on the phenol ring. This unique combination imparts distinct chemical properties, making it valuable for specific research applications.

Properties

IUPAC Name

2-bromo-6-ethoxy-4-(2-nitroprop-1-enyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO4/c1-3-17-10-6-8(4-7(2)13(15)16)5-9(12)11(10)14/h4-6,14H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBELTRFFIQGQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C(C)[N+](=O)[O-])Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387792
Record name 2-bromo-6-ethoxy-4-[(E)-2-nitroprop-1-enyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312510-61-5
Record name 2-bromo-6-ethoxy-4-[(E)-2-nitroprop-1-enyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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